N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a benzyl group and a pyridazine ring bearing a 2-chlorophenyl substituent. Such heterocyclic systems are prominent in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure combines electron-withdrawing (thiadiazole) and lipophilic (benzyl, chlorophenyl) groups, which may enhance membrane permeability and target binding .
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S/c22-16-9-5-4-8-15(16)17-10-11-20(29)27(26-17)13-18(28)23-21-25-24-19(30-21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOWOIQHNNOESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the pyridazinone moiety, followed by their coupling to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential for understanding its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core heterocycles, substituents, and biological relevance. Below is a comparative analysis with key examples:
Compound 6y (N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide)
- Core Structure : Indole-based acetamide with a chlorobenzoyl group.
- Substituents: 6y includes a bulky tert-butyl group and a pyridinylmethyl moiety, which may enhance steric hindrance compared to the benzyl group in the target compound .
- Biological Relevance : 6y is optimized for neuropathic pain targets, whereas the thiadiazole-pyridazine scaffold is associated with antimicrobial activity .
(E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide (Fig. 51, )
- Core Structure : Imidazo[2,1-b]1,3,4-thiadiazole fused with an acetylated phenyl group.
- Substituents: A phenyl group at position 2 and an acetyl group may reduce lipophilicity relative to the benzyl and chlorophenyl groups in the target compound .
- Biological Relevance: This analogue exhibits anticancer activity, highlighting how minor structural changes can shift therapeutic applications .
N-(4-(5-Oxo-2-phenyl-2',4'-dihydro-5H-spiro[imidazo[2,1-b]1,3,4-thiadiazol-6,5'-isoxazol]-3'-yl)phenyl)acetamide (Fig. 52, )
- Core Structure : Spirocyclic imidazo-thiadiazole-isoxazole hybrid.
- Substituents: A phenyl group and isoxazole ring may modulate solubility and bioavailability .
- Biological Relevance : Such hybrids are explored for dual-target inhibitors, contrasting with the target compound’s likely single-target specificity .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Effects : The thiadiazole core in the target compound likely enhances electrophilicity compared to indole or imidazo-thiadiazole systems, influencing reactivity in biological environments .
- Lipophilicity : The benzyl and 2-chlorophenyl groups may confer higher membrane permeability than analogues with polar acetyl or isoxazole substituents, as seen in Fig. 51 and 52 .
- Synthetic Complexity : The spirocyclic compound (Fig. 52) requires multi-step synthesis, whereas the target compound’s simpler structure may facilitate scalable production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
